1-Pentyn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKEFWQPNVWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871060 | |
| Record name | 1-Pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-86-4 | |
| Record name | 1-Pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pentyn-3-ol | |
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| Record name | 4187-86-4 | |
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| Record name | 1-Pentyn-3-ol | |
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| Record name | 1-pentyn-3-ol | |
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Synthetic Methodologies for 1 Pentyn 3 Ol and Its Derivatives
Established Synthetic Pathways for 1-Pentyn-3-ol
Several key synthetic routes have been established for the production of this compound, a secondary propargylic alcohol.
Nucleophilic Addition Reactions in this compound Synthesis
A primary method for synthesizing this compound involves the nucleophilic addition of an acetylide anion to propanal vaia.com. This reaction is a classic example of alkynylation, where the strongly nucleophilic acetylide attacks the electrophilic carbonyl carbon of the aldehyde.
The process typically begins with the generation of an acetylide anion. This is commonly achieved by treating acetylene (B1199291) (ethyne) with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an appropriate solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF) vaia.comnptel.ac.inlibretexts.org. The resulting acetylide anion then reacts with propanal. Upon workup, typically involving an acidic quench, the alkoxide intermediate is protonated to yield this compound vaia.com.
Table 2.1.1: Nucleophilic Addition Synthesis of this compound
| Reactants | Reagents/Conditions | Product | Yield (Typical) | Reference |
| Acetylene | 1. Strong Base (e.g., NaNH₂, n-BuLi) 2. Propanal 3. Acidic Workup | This compound | High | vaia.comnptel.ac.inlibretexts.org |
Reduction of Alkyne Derivatives for this compound Production
Another significant pathway to this compound involves the reduction of alkynyl carbonyl compounds, specifically 1-pentyn-3-one openstax.org. The reduction targets the ketone functional group, converting it into a secondary alcohol while preserving the alkyne moiety.
Common reducing agents employed for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) openstax.org. These reagents selectively reduce the ketone to an alcohol under mild conditions. For instance, treating 1-pentyn-3-one with NaBH₄ in an alcoholic solvent like ethanol (B145695) or methanol (B129727) typically affords this compound in good yields openstax.org.
Table 2.1.2: Reduction of 1-Pentyn-3-one to this compound
| Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (Typical) | Reference |
| 1-Pentyn-3-one | NaBH₄ | Ethanol/MeOH | Room Temperature | This compound | Good | openstax.org |
| 1-Pentyn-3-one | LiAlH₄ | THF/Et₂O | 0°C to RT | This compound | Good | openstax.org |
Approaches via Reaction of Alkynyl Precursors with Methylating Agents
While direct synthesis of this compound using alkynyl precursors and methylating agents is less prominently detailed in the provided literature compared to other methods, this general approach is utilized for the synthesis of related alkynols and their derivatives vulcanchem.comontosight.aiontosight.ai. These methods often involve the functionalization or chain extension of alkynyl precursors. For example, in the synthesis of certain substituted alkynols, propargyl alcohol derivatives or other alkynyl precursors may react with methylating agents in the presence of catalysts. These reactions can involve alkylation of carbonyl compounds or other functional groups to introduce methyl substituents or extend carbon chains, thereby constructing the target alkynol structure vulcanchem.comontosight.aiontosight.ai. Although specific examples for this compound are not explicitly cited, the principle involves using methylating agents (e.g., methyl halides, dimethyl sulfate) to modify an alkynyl precursor.
Synthesis of Halogenated and Alkyl-Substituted this compound Derivatives
Beyond the synthesis of this compound itself, methods exist for preparing its halogenated and alkyl-substituted derivatives.
Chlorination and Methylation of this compound
This compound can undergo further functionalization through chlorination and methylation reactions to yield various derivatives. Chlorination can occur at different positions of the molecule, such as the alkyne moiety or the carbon chain, depending on the reagents and conditions used. For instance, reaction with chlorinating agents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) can lead to chlorinated products ontosight.aienvironmentclearance.nic.inpatsnap.com. Methylation can also be performed, potentially at the hydroxyl group to form ethers, or on the carbon skeleton to introduce methyl substituents, depending on the specific synthetic strategy vulcanchem.comontosight.ai.
One documented derivative synthesis involves the reaction of this compound with chlorinating agents, followed by methylation steps to introduce a methyl group at a specific position, as seen in the synthesis of compounds like 1-chloro-3-methyl-1-pentyn-3-ol (B14691640) ontosight.ai.
Table 2.2.1: Synthesis of Halogenated and Methylated Derivatives of this compound
| Starting Material | Reaction Type | Reagents/Conditions | Product Example | Reference |
| This compound | Chlorination | Chlorinating agents (e.g., SOCl₂, POCl₃) | Chlorinated this compound derivatives | ontosight.aienvironmentclearance.nic.inpatsnap.com |
| This compound | Methylation | Methylating agents (e.g., methyl halides, organometallic reagents) in conjunction with other reactions (e.g., Grignard) | Methylated this compound derivatives | vulcanchem.comontosight.ai |
| This compound | Chlorination/Methylation | Chlorinating agents followed by methylation reactions | 1-chloro-3-methyl-1-pentyn-3-ol | ontosight.ai |
Synthesis of 3-Methyl-1-pentyn-3-ol (B165628)
3-Methyl-1-pentyn-3-ol is a tertiary propargylic alcohol that can be synthesized through the alkynylation of ketones. A common and efficient method involves the reaction of sodium acetylide (or lithium acetylide) with 2-butanone (B6335102) (methyl ethyl ketone) openstax.orgaskfilo.comgoogle.com.
This synthesis typically proceeds by generating the acetylide anion from acetylene using a strong base like potassium hydroxide (B78521) in liquid ammonia, or sodium amide in an ethereal solvent openstax.orggoogle.com. The nucleophilic acetylide then attacks the carbonyl carbon of 2-butanone. Subsequent acidic workup protonates the alkoxide intermediate, yielding 3-Methyl-1-pentyn-3-ol openstax.orgaskfilo.comgoogle.com. This reaction is a robust method for creating tertiary propargylic alcohols.
Table 2.2.2: Synthesis of 3-Methyl-1-pentyn-3-ol
| Reactants | Reagents/Conditions | Product | Yield (Typical) | Reference |
| Acetylene | 1. Strong Base (e.g., KOH/NH₃(l), NaNH₂/Et₂O) 2. 2-Butanone 3. Acidic Workup | 3-Methyl-1-pentyn-3-ol | High | openstax.orgaskfilo.comgoogle.com |
| Sodium Acetylide | 2-Butanone in ether, followed by acetic acid workup | 3-Methyl-1-pentyn-3-ol | 73.5% (based on ketone) | google.comchemicalbook.com |
Compound List:
this compound
Propanal
Sodium acetylide
Lithium acetylide
1-Pentyn-3-one
2-Butanone
3-Methyl-1-pentyn-3-ol
3-Chloro-3-Methyl-1-pentyne
Synthesis of 3,4,4-Trimethyl-1-pentyn-3-olontosight.ai
3,4,4-Trimethyl-1-pentyn-3-ol, an alkynyl alcohol with the chemical formula C8H14O and a molecular weight of approximately 126.20 g/mol , serves as a valuable building block in organic synthesis ontosight.ainih.gov. Its synthesis can be achieved through various organic chemistry methods, including reactions involving suitable alkynyl precursors with methylating agents or the reduction of appropriate alkyne derivatives ontosight.ai. Notably, the enantiomerically pure (S)-3,4,4-Trimethylpent-1-yn-3-ol has been utilized as a precursor in tandem palladium-catalyzed reactions for constructing polycyclic frameworks. For instance, Pd(PPh3)4-mediated coupling with 2,3-allenoic acids under mild conditions (60°C in nitromethane (B149229) solvent) yields pyrrolo- and furo-benzopyranones vulcanchem.com. This highlights the compound's utility in constructing complex molecular architectures.
Synthesis of 3-Isopropyl-4-methyl-1-pentyn-3-olacs.orgbenchchem.com
The synthesis of 3-Isopropyl-4-methyl-1-pentyn-3-ol has been approached through several routes, with a prominent method involving the nucleophilic addition of ethynylmagnesium bromide to 2,4-dimethyl-3-pentanone. This Grignard reaction, performed in tetrahydrofuran (THF) under heating, yields the target tertiary alcohol with an approximate yield of 62% . An alternative pathway involves the reaction of methyl ketene (B1206846) with calcium acetylide, leading to intermediates such as 2-ethynyl-1-vinylethanol, which upon acid hydrolysis, provides the desired product . Optimization of these synthetic routes necessitates strict control over reaction parameters, including temperature (e.g., 60–65°C under reduced pressure) and maintaining an inert atmosphere (N₂/Ar) to enhance yield and purity . The compound's reactivity, particularly its propensity for electron transfer in oxidation reactions, is influenced by its isopropyl and methyl substituents, affecting reaction selectivity .
Synthesis of 1-((1S,5R)-5-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-CYCLOPENTEN-1-YL)-3-PENTYN-2-OLguidechem.com
Specific synthetic methodologies, detailed research findings, yields, or reaction conditions for the preparation of the complex chiral molecule 1-((1S,5R)-5-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-CYCLOPENTEN-1-YL)-3-PENTYN-2-OL were not directly found within the provided search results. While general literature on silyl (B83357) protection and cyclopentene (B43876) derivatives exists google.com, and other alkynol syntheses are documented guidechem.comacs.org, the precise synthesis of this specific derivative could not be ascertained from the available information.
Synthesis of 1-(trimethylsilyl)-1-pentyn-3-ol Derivativesacs.org
The synthesis of derivatives featuring the 1-(trimethylsilyl)-1-pentyn-3-ol core structure typically involves reactions that leverage organometallic chemistry and stereoselective alkylation. A common strategy employs the reaction of aldehydes with alkylmetal complexes, often guided by stereochemical models such as the Felkin-Anh model, to control the formation of chiral centers acs.org.
Several specific examples illustrate these synthetic approaches:
The reaction of aldehyde 15a with an alkylmetal complex yields the corresponding 1-(trimethylsilyl)-1-pentyn-3-ol derivative (18a) in 68% yield, with a minor isomer (21a) obtained in 9% yield, following purification by column chromatography acs.org.
Similarly, the reaction of aldehyde 15d with its corresponding alkylmetal complex leads to derivative 18d in 76% yield, alongside 15% of isomer 21d acs.org.
Derivative 18e was synthesized from aldehyde 15e with a yield of 58%, and isomer 21e in 23% yield acs.org.
Another derivative, 18c, was obtained in 71% yield from aldehyde 15c, with isomer 21c in 5% yield acs.org.
These reactions typically involve purification via flash column chromatography on silica (B1680970) gel, often using hexane/benzene solvent mixtures acs.org. Other related syntheses include the preparation of "3-Pentyn-2-ol, 1,1,1-trichloro-5-(trimethylsilyl)-" through reactions involving chlorinating agents and trimethylsilyl (B98337) chloride, and the synthesis of trifluoromethyl-substituted pentenynols ontosight.airesearchgate.net.
Green Chemistry Approaches in this compound Synthesisbenchchem.com
The principles of green chemistry advocate for the reduction of waste, the minimization of derivatization steps (including protecting groups), and the preference for catalytic over stoichiometric reagents acs.orgscranton.edu. While direct green chemistry applications specifically for this compound are not extensively detailed in the provided literature, general approaches for alkynol synthesis offer insights. For instance, direct hydroboration of alkynols is recognized as an economical method for bulk synthesis, albeit lacking stereocontrol . In related alkynol chemistry, such as the synthesis of 3-methyl-1,4-pentadiyne-3-ol, traditional methods have been associated with toxic waste generation and low yields; however, the development of more efficient catalytic systems, including those employing perrhenate (B82622) and Mo(VI) catalysts, has been reported to improve these processes mdpi.com. The broader application of enzymatic processes is also noted as a strategy to avoid protecting groups and enhance process sustainability in chemical synthesis acs.org.
Comparative Analysis of Synthetic Efficiencies and Stereocontrol
The efficiency and stereocontrol in the synthesis of this compound derivatives vary significantly depending on the chosen methodology and the specific target molecule.
Synthetic Yields and Optimization:
The Grignard synthesis of 3-Isopropyl-4-methyl-1-pentyn-3-ol typically affords yields around 62%, with optimization strategies focusing on precise temperature and atmospheric control .
Syntheses of 1-(trimethylsilyl)-1-pentyn-3-ol derivatives exhibit a range of yields, with reported major isomer yields varying from 5% to as high as 76% for specific compounds, underscoring the influence of substrate and reaction conditions acs.org.
Stereochemical Control:
The synthesis of 1-(trimethylsilyl)-1-pentyn-3-ol derivatives often yields distinct stereoisomers, with some reactions achieving high ratios of major to minor isomers, indicating a degree of stereochemical control during the alkylation steps acs.org.
The specific enantiomer, such as (S)-3,4,4-Trimethylpent-1-yn-3-ol, is recognized for its unique spatial arrangement, making enantiomeric purity critical for applications requiring stereoselective transformations vulcanchem.com.
Compound List
this compound
3,4,4-Trimethyl-1-pentyn-3-ol
(S)-3,4,4-Trimethylpent-1-yn-3-ol
3-Isopropyl-4-methyl-1-pentyn-3-ol
1-((1S,5R)-5-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-CYCLOPENTEN-1-YL)-3-PENTYN-2-OL
1-(trimethylsilyl)-1-pentyn-3-ol derivatives
(3S,4S)-5,5-Bis(tributylstannyl)-4-methyl-1-(trimethylsilyl)-1-pentyn-3-ol
(3R,4S)-5,5-Bis(tributylstannyl)-4-methyl-1-(trimethylsilyl)-1-pentyn-3-ol
(3S,4S)-4-Allyl-5,5-bis(tributylstannyl)-1-(trimethylsilyl)-1-pentyn-3-ol
(3R,4S)-4-Allyl-5,5-bis(tributylstannyl)-1-(trimethylsilyl)-1-pentyn-3-ol
(3S,4S)-5,5-Bis(tributylstannyl)-4-(((triethylsilyl)oxy)methyl)-1-(trimethylsilyl)-1-pentyn-3-ol
(3R,4S)-5,5-Bis(tributylstannyl)-4-(((triethylsilyl)oxy)methyl)-1-(trimethylsilyl)-1-pentyn-3-ol
3-Pentyn-2-ol, 1,1,1-trichloro-5-(trimethylsilyl)-
1,5-diaryl-3-(trifluoromethyl)pent-1-en-4-yn-3-oles
3-methyl-1,4-pentadiyne-3-ol
Mechanistic Investigations of Reactions Involving 1 Pentyn 3 Ol
Reaction Mechanisms of 1-Pentyn-3-ol in Oxidation Reactions
The oxidation of alcohols is a fundamental transformation in organic synthesis. For a secondary alcohol like this compound, oxidation typically yields a ketone. The specific mechanisms of these oxidation reactions can vary depending on the chosen reagent.
Formation of Ketones and Aldehydes from this compound
The oxidation of this compound, a secondary alcohol, leads to the formation of the corresponding ketone, 1-pentyn-3-one. This transformation involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom bearing the hydroxyl group. libretexts.org This process is a key step in the synthesis of various organic compounds.
Common oxidizing agents for this conversion include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid, as well as other methods like Swern and Dess-Martin oxidations. masterorganicchemistry.comlibretexts.org The general mechanism for many alcohol oxidations involves the formation of an intermediate where a good leaving group is attached to the oxygen, followed by an E2-like elimination to form the new carbon-oxygen double bond. masterorganicchemistry.com
While primary alcohols can be oxidized to aldehydes and further to carboxylic acids, the oxidation of secondary alcohols like this compound stops at the ketone stage because there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. libretexts.orglibretexts.org The formation of aldehydes from this compound is not a typical oxidation pathway as it is a secondary alcohol. Aldehydes are generally formed from the oxidation of primary alcohols. libretexts.orglibretexts.org However, certain reaction pathways involving alkynes can lead to the formation of aldehydes through non-oxidative transformations like anti-Markovnikov hydration. mdpi.com
The table below summarizes the expected products from the oxidation of different types of pentanol.
| Alcohol | Oxidizing Agent | Product(s) |
| 1-Pentanol (Primary) | PCC | Pentanal |
| 1-Pentanol (Primary) | Chromic Acid | Pentanoic Acid |
| 2-Pentanol (Secondary) | Chromic Acid | 2-Pentanone |
| This compound (Secondary) | Various | 1-Pentyn-3-one |
| 2-Methyl-2-butanol (Tertiary) | Chromic Acid | No Reaction |
Reduction Reactions and Pathways of this compound
The reduction of this compound can proceed through different pathways, leading to either saturated alcohols or selectively to alkenes, depending on the reaction conditions and the reducing agents employed.
Conversion to Saturated Alcohols using Reducing Agents
The complete reduction of the alkyne functional group in this compound to a saturated alkane can be achieved using strong reducing agents. This process typically involves the addition of four hydrogen atoms across the triple bond. A common method for such transformations is catalytic hydrogenation under more forcing conditions, such as higher hydrogen pressure or more active catalysts, which drives the reaction past the alkene intermediate to the fully saturated alcohol, 3-pentanol.
The general mechanism for the catalytic hydrogenation of an alkyne to an alkane involves the adsorption of the alkyne and hydrogen gas onto the surface of a metal catalyst. masterorganicchemistry.com The hydrogen molecules dissociate into hydrogen atoms on the metal surface. These hydrogen atoms are then sequentially added to the alkyne, first forming an alkene intermediate which remains adsorbed on the catalyst surface, and then the alkene is further hydrogenated to the corresponding alkane. masterorganicchemistry.comlibretexts.org
Selective Hydrogenation of Alkynes in the Presence of this compound Derivatives
The selective hydrogenation of alkynes to alkenes is a crucial transformation in organic synthesis, particularly in the fine chemical and pharmaceutical industries. longdom.orgua.es The challenge lies in stopping the reaction at the alkene stage without further reduction to the alkane. longdom.org This is particularly relevant for derivatives of this compound, where the resulting allylic alcohol is a valuable synthetic intermediate.
Palladium-based catalysts are widely used for the selective hydrogenation of alkynes. ua.es The mechanism generally follows the Horiuti-Polanyi model, where the alkyne and hydrogen adsorb on the palladium surface. researchgate.net Hydrogen atoms then add in a stepwise manner to the alkyne, typically with syn-stereoselectivity, to form the cis-alkene. libretexts.org
The selectivity of palladium catalysts can be enhanced by modifying them with other metals or by using specific reaction modifiers. For instance, the addition of copper to a palladium catalyst has been shown to increase the selectivity towards the alkene in the hydrogenation of 3-methyl-1-pentyn-3-ol (B165628) by decreasing the rate of alkene hydrogenation while maintaining the alkyne hydrogenation rate. uu.nl Similarly, soluble palladium catalysts, such as those generated in situ from PdCl₂, have demonstrated high efficiency and selectivity in the semi-hydrogenation of 3-methyl-1-pentyn-3-ol. nih.govacs.org The active species in these cases are believed to be Pd(0) atoms or small clusters. nih.gov The use of ligands like triphenylphosphine (B44618) (PPh₃) can influence the reaction rate, suggesting the involvement of palladium complexes in the catalytic cycle. nih.gov
The table below shows the effect of different palladium-based catalysts on the semi-hydrogenation of 3-methyl-1-pentyn-3-ol.
| Catalyst | Yield of Alkene (%) | Selectivity towards Alkene (%) | Initial Turnover Frequency (TOF₀) (s⁻¹) |
| PdCl₂ | >95 | >95 | 440 |
| Lindlar Catalyst | Lower | Lower | Lower |
| c-Pd/TiS | Lower | Lower | Lower |
| Pd-(CaCO₃)n | 96.7 | High | - |
Data compiled from various sources. nih.govacs.orgcsic.es
The performance of palladium catalysts in selective hydrogenation is significantly influenced by the catalyst support and the reactor design. The support material can affect the dispersion of the palladium particles, their electronic properties, and the adsorption characteristics of the reactants. unil.ch Silica (B1680970) is a commonly used support for palladium catalysts in the hydrogenation of functionalized alkynes like 3-methyl-1-pentyn-3-ol. uu.nl
Reactor design plays a critical role in optimizing the reaction conditions and improving catalyst performance. Monolithic stirrer reactors, where the catalyst is coated onto monolithic structures used as stirrer blades, offer advantages in terms of catalyst handling and mass transfer. uu.nl In the hydrogenation of 3-methyl-1-pentyn-3-ol using a monolithic stirrer reactor, increasing the stirrer speed was found to enhance the activity due to improved flow through the monolith channels and better gas-liquid mass transfer. uu.nl
Microreactors, with their high surface-area-to-volume ratio, also present a promising platform for selective hydrogenation reactions. researchgate.net Wall-coated microreactors have been tested for the hydrogenation of alkyne derivatives, demonstrating high selectivity and stability. unil.ch For instance, a microreactor coated with carbon nanofibers has been successfully used in the liquid-phase hydrogenation of 3-methyl-1-pentyn-3-ol. unil.ch The use of micropacked bed reactors with structured catalysts like Pd/Al₂O₃/nickel foam can also enhance external mass transfer, which is often a limiting factor in gas-liquid-solid hydrogenation reactions. acs.org
The table below summarizes the key findings on the influence of reactor design on the hydrogenation of this compound derivatives.
| Reactor Type | Key Finding | Reference |
| Monolithic Stirrer Reactor | Increased stirrer speed enhances activity. | uu.nl |
| Microreactor (wall-coated) | High selectivity and stability. | unil.ch |
| Micropacked Bed Reactor | Enhanced external mass transfer. | acs.org |
Comparison of Hydrogenation Rates and Selectivity
The selective hydrogenation of alkynes to alkenes is a crucial transformation in organic synthesis, particularly in the fine chemicals and pharmaceutical industries. rsc.org The hydrogenation of this compound and its derivatives has been the subject of various studies to understand the factors influencing reaction rates and selectivity towards the corresponding alkene, 1-penten-3-ol.
Different catalytic systems exhibit varying degrees of activity and selectivity. For instance, palladium-based catalysts are commonly employed. Studies have shown that palladium(0) species, generated in situ from palladium salts like PdCl₂, can catalyze the semi-hydrogenation of alkynes with high efficiency and selectivity. acs.orgcsic.es In the hydrogenation of 3-methyl-1-pentyn-3-ol, a related compound, a PdCl₂ catalyst demonstrated a high initial turnover frequency (TOF₀) and selectivity to the corresponding alkene. acs.orgcsic.es
The nature of the catalyst support and the presence of modifiers also play a significant role. For example, in the hydrogenation of 1-pentyne, palladium nanoparticles supported on γ-Al₂O₃ modified with magnesium showed high activity and selectivity to 1-pentene. ua.es The acidity of the support can influence the reaction, with weaker acid sites favoring higher selectivity to the alkene by potentially suppressing over-hydrogenation and isomerization reactions. ua.es
Furthermore, the reaction conditions, such as stirrer speed in a monolithic stirrer reactor, can impact both activity and selectivity. In the hydrogenation of 3-methyl-1-pentyn-3-ol, increasing the stirrer speed led to a higher reaction rate but a decrease in selectivity towards the alkene. uu.nl This is attributed to improved hydrogen mass transfer, which, while accelerating the primary hydrogenation, also facilitates the subsequent over-hydrogenation to the alkane. uu.nl
A comparison of the hydrogenation of various alkynes using a PdCl₂ catalyst revealed that the structure of the alkyne influences the reaction rate. acs.orgcsic.es For example, 1-octyn-3-ol (B1346985) was hydrogenated with a high turnover frequency and selectivity to the corresponding alkene. acs.orgcsic.es
Table 1: Comparison of Catalytic Performance in Alkyne Hydrogenation
Note: The reported TOF for Pd/Al₂O₃–Mg is in different units.
Nucleophilic Substitution Reactions of this compound
The hydroxyl group of alcohols can undergo nucleophilic substitution to introduce other functional groups. msu.edu However, the hydroxyl group itself is a poor leaving group. To facilitate its replacement, it is often necessary to first convert it into a better leaving group. msu.edu One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺. The resulting water molecule is a much better leaving group. msu.edu
In the context of this compound and related alkynols, the replacement of the hydroxyl group can be achieved under various conditions. For instance, the reaction of alcohols with strong hydrohalic acids (HCl, HBr, HI) can lead to the formation of the corresponding alkyl halides. msu.edu The mechanism of this substitution depends on the structure of the alcohol. Primary alcohols typically react via an Sₙ2 mechanism, while tertiary alcohols favor an Sₙ1 mechanism. msu.edu Secondary alcohols, like this compound, can proceed through either or a combination of both mechanisms.
The reactivity of this compound derivatives in nucleophilic substitution reactions is also of interest. For example, 1-bromo-3,4,4-trimethyl-1-pentyn-3-ol is noted for its potential to undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Similarly, 1-chloro-3-methyl-1-pentyn-3-ol (B14691640) can be synthesized from this compound and can serve as a building block in various chemical transformations. ontosight.ai
It is important to consider that under the strongly basic conditions often used in other reactions of alkynes (like isomerization), nucleophilic substitution of the hydroxyl group is less common. Instead, the focus is often on reactions involving the alkyne moiety itself.
Isomerization Reactions of this compound and Related Alkynols
The isomerization of internal alkynes to terminal alkynes is a significant transformation known as the "alkyne zipper reaction". wikipedia.org This reaction typically proceeds under the influence of a strong base. wikipedia.org The mechanism involves a series of deprotonation and protonation steps that effectively "walk" the triple bond along the carbon chain.
The process is initiated by the abstraction of a proton from a carbon adjacent to the triple bond by a strong base, such as potassium 3-aminopropylamide. wikipedia.orgmdpi.com This deprotonation is often the rate-determining step. mdpi.com The resulting carbanion exists in equilibrium between an acetylenic and an allenic form. mdpi.com Protonation of the allenic carbanion yields an allene (B1206475) intermediate. mdpi.com This allene can then be deprotonated at the other side of the double bond, leading to a new carbanion that can then be protonated to form an alkyne at a new position. wikipedia.orgmdpi.com This sequence of events, involving acetylene-allene intermediates, continues until the triple bond reaches the terminal position. mdpi.com The reaction is driven to completion by the formation of a stable terminal acetylide anion, which can be quenched in a subsequent work-up step to yield the terminal alkyne. wikipedia.org
This powerful reaction has been applied to various alkynyl alcohols, allowing for the remote functionalization of long-chain molecules. wikipedia.orgscribd.com For example, 2-decyn-1-ol (B41293) can be isomerized to 9-decyn-1-ol (B94338) in good yield. wikipedia.org While traditionally requiring superstoichiometric amounts of strong bases, newer catalytic methods are being explored. acs.org Palladium-catalyzed long-range isomerization of alkynyl alcohols to α,β-unsaturated aldehydes and ketones has been developed, proceeding through likely iterative migratory insertion/β-hydride elimination sequences involving allene and dienyl alcohol intermediates. acs.org
Complex Formation and Coordination Chemistry of this compound
This compound and other propargyl alcohol derivatives can act as ligands in the formation of coordination complexes with transition metals, particularly platinum(0). The reaction of tetrakis(triphenylphosphine)platinum(0) (B82886) with various α-hydroxyacetylenes, including 3-methyl-1-pentyn-3-ol, yields complexes where the acetylene (B1199291) is π-bonded to the platinum center. researchgate.netacs.org
In these complexes, the C≡C stretching frequency in the infrared spectrum is significantly lowered by approximately 400 cm⁻¹ compared to the free alkyne, indicating a weakening of the triple bond upon coordination. acs.org The acetylenic proton signal in the NMR spectrum also shifts, appearing as a multiplet. acs.org
Methods for preparing platinum(0) complexes with other derivatives of propargyl alcohols, such as 4-methyl-1-pentyn-3-ol (B1583275) and 3-ethyl-1-pentyn-3-ol (B1294680), have also been described. mdpi.com These complexes are often precursors for catalysts used in various organic transformations, such as hydrosilylation reactions. mdpi.com The stability of these platinum(0) complexes can be influenced by the presence of other ligands, such as 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms), which can be present in excess to stabilize the platinum center. mdpi.com
The coordination of the alkyne to the platinum(0) metal center involves the donation of electron density from the π-orbitals of the alkyne to vacant d-orbitals of the platinum, and back-donation from filled platinum d-orbitals to the π*-antibonding orbitals of the alkyne. This bonding model explains the observed changes in the spectroscopic properties of the alkyne upon complexation.
Osmacycle Formation with 1-Pentyn-4-en-3-ol
The reaction of osmium complexes with functionalized alkynes provides a pathway to the formation of unique metallacycles known as osmacycles. A notable example involves the reaction of 1-pentyn-4-en-3-ol with tris(triphenylphosphine)osmium dichloride (OsCl₂(PPh₃)₃) in tetrahydrofuran (B95107) (THF). This reaction does not directly yield an osmabenzene (B1577212) but initially produces an η²-allyl alcohol complex. xmu.edu.cn The proposed mechanism for this transformation begins with the coordination of the alkyne group of 1-pentyn-4-en-3-ol to the osmium center. This is followed by a nucleophilic attack by a phosphine (B1218219) ligand on the coordinated alkyne. xmu.edu.cn
Heating this intermediate η²-allyl alcohol complex in dichloromethane (B109758) results in a further reaction cascade. This process involves the dissociation of the hydroxyl group and subsequent C-H deprotonation, leading to the formation of a monophosphonium-substituted osmabenzene, an η²-allene complex, and other minor species. xmu.edu.cn Interestingly, the osmabenzene and the allene complex are isomers. The yield of the osmabenzene product can be enhanced by the addition of a weak base, such as sodium bicarbonate (NaHCO₃), which facilitates the deprotonation step. For instance, the addition of NaHCO₃ was found to increase the yield of the monophosphonium-substituted osmabenzene from 28% to 43%. xmu.edu.cn
Table 1: Reaction Products from 1-Pentyn-4-en-3-ol and OsCl₂(PPh₃)₃
| Reactant | Complex | Conditions | Major Products |
|---|---|---|---|
| 1-Pentyn-4-en-3-ol | OsCl₂(PPh₃)₃ | THF | η²-allyl alcohol complex xmu.edu.cn |
Enantioselective Transformations Involving this compound Precursors
Precursors and derivatives of this compound are valuable substrates in enantioselective transformations, leading to the synthesis of chiral molecules. These reactions often leverage the reactivity of the alkyne and hydroxyl functionalities to construct stereocenters with high control.
One significant application is in the synthesis of chiral building blocks for natural products. For example, precursors derived from compounds structurally related to this compound, such as 4-pentyn-1-ol, can be converted into allene-aldehydes. These intermediates can then undergo enantioselective addition reactions. The enantioselective addition of di-n-butylzinc to an allene-aldehyde in the presence of a chiral bissulfonamide catalyst has been shown to produce a chiral secondary alcohol with high enantiomeric excess (94% ee). acs.org This chiral alcohol is a key precursor for the synthesis of alkaloids through subsequent intramolecular hydroamination/cyclization reactions. acs.org
Another class of enantioselective transformations involves the acid-catalyzed cyclization of this compound derivatives. Brønsted acids can catalyze the highly regioselective and chemoselective cycloaromatization of (indol-3-yl)pentyn-3-ols. researchgate.net Mechanistic investigations suggest that the reaction is initiated by the Brønsted acid activating the alkyne group. This is followed by a nucleophilic attack from the electron-rich indole (B1671886) ring, proceeding via a 5-exo-dig cyclization to form a spirocyclic intermediate, which then rearranges to yield functionalized carbazoles. researchgate.net This method provides an efficient route to carbazole (B46965) frameworks, which are present in various biologically active compounds.
Furthermore, precursors related to this compound are employed in transition-metal-catalyzed enantioselective reactions. The development of enantioselective hydroamination, for instance, is a critical area of research for synthesizing chiral amines. acs.org While direct hydroamination of this compound itself is less common, its derivatives are used in complex catalytic cycles. The challenge in many of these transformations is to control the stereochemical outcome, often dictated by the chiral ligand coordinated to the metal center. acs.org
The synthesis of axially chiral allenes is another important enantioselective transformation where propargylic alcohols, the class to which this compound belongs, are crucial starting materials. researchgate.net Chiral phosphoric acids have been used to catalyze the enantioselective 1,6-conjugate addition to in situ formed alkynyl indole imine methides derived from α-(3-indolyl) propargylic alcohols. researchgate.net
Table 2: Examples of Enantioselective Transformations with this compound Type Precursors
| Precursor Type | Reaction | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Allene-aldehyde (from 4-pentyn-1-ol) | Enantioselective Alkyl-Zinc Addition | Chiral Bissulfonamide Catalyst / Di-n-butylzinc | Chiral Secondary Alcohol | 94% acs.org |
| (Indol-3-yl)pentyn-3-ol | Regioselective Cycloaromatization | Brønsted Acid | Functionalized Carbazoles | N/A (Focus on regioselectivity) researchgate.net |
Advanced Applications of 1 Pentyn 3 Ol in Contemporary Organic Chemistry Research
1-Pentyn-3-ol as a Versatile Building Block in Complex Molecular Synthesis
This compound serves as a fundamental building block, enabling chemists to introduce specific functionalities and structural motifs into target molecules. Its reactivity allows for diverse synthetic pathways, contributing to the creation of complex organic compounds.
The pharmaceutical industry extensively utilizes this compound as a key intermediate in the synthesis of various drug molecules and their precursors ontosight.aifishersci.atrheniumshop.co.ilguidechem.comthermofisher.inthermofisher.com. Its alkyne functionality is particularly valuable, as it can be readily derivatized through various reactions, such as click chemistry or metal-catalyzed couplings, to build more complex structures with potential biological activity cymitquimica.com. This capability makes it an essential component in the development pipeline for new therapeutic agents.
Beyond pharmaceuticals, this compound is a widely recognized reagent and building block for synthesizing a broad spectrum of complex organic molecules ontosight.aiguidechem.comcymitquimica.comcymitquimica.com. The compound's inherent reactivity, stemming from its alkyne and hydroxyl groups, facilitates participation in reactions such as oxidation, substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions ontosight.aicymitquimica.comcymitquimica.com. These transformations are crucial for constructing intricate carbon frameworks and introducing specific functional groups required in advanced organic synthesis.
The structural features of this compound also lend themselves to applications in agrochemistry. Its alkyne functionality is valuable for the development of agrochemicals, potentially contributing to the synthesis of pesticides, herbicides, or other crop protection agents cymitquimica.com. While specific direct applications of this compound in agrochemical products are less detailed in the literature compared to its pharmaceutical uses, its utility as a synthetic precursor for such compounds is acknowledged.
Polymer Chemistry and Materials Science Applications
The chemical properties of this compound extend its utility into the realm of polymer chemistry and materials science, although many documented applications in this area involve its derivatives.
This compound finds general applications in materials science ontosight.aiguidechem.comontosight.ai. While direct incorporation of this compound into novel polymers or coatings is not extensively detailed in the provided literature, its derivatives are utilized in related fields. For instance, certain platinum complexes involving derivatives like 4-methyl-1-pentyn-3-ol (B1583275) and 3-ethyl-1-pentyn-3-ol (B1294680) are employed in the hydrosilylation process for crosslinking polydimethylsiloxane (B3030410) polymers mdpi.com. Furthermore, derivatives such as 3,4,4-Trimethyl-1-pentyn-3-ol have shown potential in materials science for creating new polymers or coatings guidechem.com.
While this compound itself is not directly cited as an initiator in the provided research, its derivative, 3-Methyl-1-pentyn-3-ol (B165628) , has been established as an effective initiator in ring-opening polymerization (ROP) processes sigmaaldrich.comsigmaaldrich.comscientificlabs.comtandfonline.com. Specifically, 3-Methyl-1-pentyn-3-ol has been utilized in the synthesis of propargyl-terminated polylactide (PLA) sigmaaldrich.comsigmaaldrich.comscientificlabs.comtandfonline.com. This application highlights the broader utility of alkynyl alcohols within the field of polymer synthesis, particularly for creating functionalized polymers.
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | ontosight.aiguidechem.comcymitquimica.comnih.gov |
| Molecular Weight | 84.12 g/mol | rheniumshop.co.ilcymitquimica.comnih.govontosight.ai |
| Appearance | Colorless liquid | ontosight.aiguidechem.com |
| Colorless to Yellow to Green clear liquid | ontosight.ai | |
| Purity | >97.0% (GC) | ontosight.ai |
| 98% | fishersci.atrheniumshop.co.ilthermofisher.insigmaaldrich.com | |
| Solubility | Slightly soluble in water | rheniumshop.co.ilthermofisher.in |
| Boiling Point | 123-127°C | rheniumshop.co.ilguidechem.com |
| Flash Point | ~29°C | rheniumshop.co.ilthermofisher.insigmaaldrich.com |
Computational and Theoretical Studies on 1 Pentyn 3 Ol
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical methods are pivotal for understanding the intrinsic properties of a molecule by solving the Schrödinger equation. mdpi.com These calculations provide a deep understanding of the electronic structure and, consequently, the reactivity of compounds like 1-pentyn-3-ol. psu.edu Methods such as Density Functional Theory (DFT) and semi-empirical methods (like PM3, AM1, and MNDO) are commonly employed to calculate various molecular descriptors. psu.eduias.ac.in
Detailed research findings from studies on alkynols and other aliphatic compounds reveal the significance of several quantum chemical parameters. ias.ac.inresearchgate.net The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance in Reactivity Analysis |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the electron-donating ability of the molecule. Higher values correlate with greater reactivity towards electrophiles. researchgate.net |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the electron-accepting ability of the molecule. Lower values correlate with greater reactivity towards nucleophiles. researchgate.net |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a measure of molecular stability and reactivity. A small gap implies high reactivity. researchgate.net |
| Dipole Moment | μ | Measures the polarity of the molecule, influencing its solubility and how it interacts with other polar molecules and surfaces. psu.edu |
| Chemical Hardness | η | Represents the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO)/2. researchgate.net |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. It is calculated as -(ELUMO + EHOMO)/2. researchgate.net |
| Electrophilicity Index | ω | A global reactivity index that measures the propensity of a species to accept electrons. ias.ac.in |
| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor molecule to a metal surface, often calculated to understand corrosion inhibition. researchgate.net |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing insights into the dynamics of chemical reactions, conformational changes, and interactions between molecules. catalysis.blog By calculating the trajectory of atoms and molecules over time, MD simulations can map out potential reaction pathways, identify transition states, and elucidate reaction mechanisms that are difficult to observe experimentally. catalysis.blogresearchgate.net
For compounds related to this compound, such as 3-methyl-1-pentyn-3-ol (B165628), computational tools are used to enhance the design of more effective synthetic pathways. pmarketresearch.com Simulations can predict the behavior of reactants under various conditions, accelerating the discovery of novel production routes. pmarketresearch.com In the field of catalysis, MD simulations have been employed to understand the hydrogenation of alkynols. For example, studies on the selective hydrogenation of 3-methyl-1-pentyn-3-ol have utilized computational approaches to investigate catalyst performance and reaction kinetics. unil.ch
The general methodology involves constructing a simulation box containing the reactant molecules (e.g., this compound), solvent molecules, and any catalysts. An appropriate force field is chosen to describe the interactions between atoms. The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time. By analyzing these trajectories, researchers can observe the formation and breaking of chemical bonds, the formation of intermediates, and the progression to final products. catalysis.blog For instance, MD simulations of organosulfur compounds on iron surfaces have successfully identified multiple distinct reaction pathways, detailing the sequence of bond cleavages and formations. researchgate.net This approach provides a molecular-level view of the reaction dynamics, complementing the static picture provided by quantum chemical calculations.
Quantitative Structure-Activity Relationships (QSAR) for Related Alkynols
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological or chemical activity. acs.orgufba.br These models are then used to predict the activity of new or untested compounds. ufba.br For alkynols and other aliphatic compounds, QSAR models have been developed to predict properties like toxicity and inhibitory activity. ias.ac.innih.gov
The process of developing a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. ufba.br For each compound, a set of molecular descriptors is calculated. These can be constitutional, topological, or quantum chemical descriptors. ias.ac.in Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest, are used to build a mathematical relationship between the descriptors and the activity. ias.ac.inacs.org
For example, a QSAR study on the toxicity of various aliphatic compounds toward Tetrahymena pyriformis used descriptors such as the logarithm of the octanol/water partition coefficient (log P), ELUMO, and the electrophilicity index (ω). ias.ac.in The resulting models showed a statistically significant correlation between these descriptors and the observed toxicity. ias.ac.in Another study developed QSAR models for the aquatic toxicity of a large set of organic compounds, including alkynes and alcohols, using descriptors like the number of rings and the maximum bond order of a carbon atom to subdivide chemicals and build more accurate models. nih.gov
In the context of catalysis, structure-activity relationship (SAR) studies, which are conceptually similar to QSAR, have been performed for the hydrogenation of 3-methyl-1-pentyn-3-ol. nih.gov These studies correlate the electronic and steric properties of phosphine (B1218219) ligands used to modify a palladium catalyst with the observed reaction rates and selectivity, demonstrating how computational models can guide the optimization of catalytic processes. nih.gov
Table 2: Example Descriptors Used in QSAR Models for Aliphatic Compounds
| Descriptor Type | Example Descriptor | Description | Relevance |
| Physicochemical | log P | Logarithm of the 1-octanol/water partition coefficient. | Represents the hydrophobicity of a molecule, which is crucial for its transport and interaction with biological membranes. ias.ac.in |
| Constitutional | Number of Aliphatic Rings | A simple count of the number of non-aromatic rings in a molecule. | Used to classify compounds into subsets for more specific and accurate modeling. nih.gov |
| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron; often correlates with reactivity and toxicity mechanisms involving electrophilic attack. ias.ac.in |
| Quantum Chemical | ω (Electrophilicity) | A measure of a molecule's ability to act as an electrophile. | Provides a more refined measure of electrophilic character than ELUMO alone and can improve QSAR model performance. ias.ac.in |
| Quantum Chemical | Maximum Bond Order | The highest bond order value for a specific atom type (e.g., carbon) in the molecule. | A quantum chemical descriptor used to categorize compounds for building subset QSAR models. nih.gov |
Biological Activity and Biomedical Research of 1 Pentyn 3 Ol and Its Analogs
Biological Applications of Alkynyl Alcohols
Alkynyl alcohols, a class of organic compounds characterized by the presence of both a hydroxyl group and a triple bond, serve as crucial intermediates in various scientific and industrial fields. Their unique structural features make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials upi.edu. The versatility of their triple bond and hydroxyl functional group allows for a wide range of chemical transformations, facilitating the development of biologically active compounds upi.edu. For instance, some alkynyl alcohols are utilized as precursors in the synthesis of molecules with potential antiviral or anticancer activities ontosight.ai. Furthermore, the stereochemistry of chiral motifs derived from alkynols can be critical for the biological efficacy of certain anti-cancer candidates nih.gov.
Enzyme-Catalyzed Transformations and Metabolic Pathways
Compounds within the alkynyl alcohol family can participate in biological systems through enzyme-catalyzed transformations and metabolic pathways. For example, 3-Isopropyl-4-methyl-1-pentyn-3-ol has been noted to engage in metabolic pathways, undergoing transformations that can yield biologically active products . Enzyme-catalyzed reactions, such as transesterifications, can be employed for the resolution of racemic alkynyl alcohols, although the reversibility of these processes needs to be considered capes.gov.br. Research into these transformations is vital for understanding how these compounds are processed within biological systems and for developing novel synthetic methodologies.
Antioxidant Properties of 1-Pentyn-3-ol Derivatives
Certain derivatives of alkynyl alcohols have demonstrated antioxidant properties, contributing to the neutralization of free radicals and the mitigation of oxidative stress. 3-Isopropyl-4-methyl-1-pentyn-3-ol, found in the essential oil of Anethum sowa (Dill), has been identified as a contributor to the oil's antioxidant profile . Additionally, research has explored the antioxidant potential of compounds synthesized from alkynols, such as steroid chroman ketals. These derivatives have been evaluated for their radical scavenging activities using assays like DPPH• scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) acs.org.
Cytotoxicity Studies of this compound and its Derivatives
Studies investigating the cytotoxic effects of this compound and its derivatives have revealed varied impacts on different cell types, including cancer cell lines and fibroblasts.
In Vitro Cytotoxicity Against Cancer Cell Lines
Several studies have assessed the in vitro cytotoxic activity of alkynyl alcohol derivatives against various human cancer cell lines. For instance, 4,4-Dimethylpent-1-yn-3-ol has exhibited cytotoxic activity in multiple cancer cell lines . Extracts derived from an endophytic fungus containing compounds related to this compound, specifically 3,4,4, Trimethyl-1-pentyn-3-ol, demonstrated significant cytotoxicity against the A549 lung adenocarcinoma cell line, with reported IC50 values. Extracts from the cuttlefish Sepia officinalis also showed dose-dependent cytotoxic effects against several cancer cell lines, including A-549, A-431, HCT-116, and PC-3, with varying IC50 values for ink and nidamental gland extracts ekb.eg.
Table 1: In Vitro Cytotoxicity of Selected Extracts Against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value (µg/ml) | Reference |
| Ink extract (Sepia officinalis) | A-549 | 517.52 | ekb.eg |
| Nidamental gland extract (Sepia officinalis) | A-549 | 427.45 | ekb.eg |
| Ink extract (Sepia officinalis) | A-431 | 511.03 | ekb.eg |
| Nidamental gland extract (Sepia officinalis) | A-431 | 262.83 | ekb.eg |
| Ink extract (Sepia officinalis) | HCT-116 | 480.06 | ekb.eg |
| Nidamental gland extract (Sepia officinalis) | HCT-116 | 220.04 | ekb.eg |
| Ink extract (Sepia officinalis) | PC-3 | 372.21 | ekb.eg |
| Nidamental gland extract (Sepia officinalis) | PC-3 | 242.22 | ekb.eg |
| Endophytic fungus extract (containing 3,4,4, Trimethyl-1-pentyn-3-ol) | A549 | 249.8 | studiesinfungi.org |
General in vitro assays commonly employed in cancer research include those assessing cytotoxicity, genotoxicity, proliferation, and apoptosis researchgate.net.
Impact on Mouse Embryo Fibroblast Cell Lines
Studies have also examined the effects of compounds related to this compound on mouse embryo fibroblast (MEF) cell lines, specifically NIH3T3. The crude extract from an endophytic fungus, which contained compounds like 3,4,4, Trimethyl-1-pentyn-3-ol, demonstrated no significant cytotoxic effect on the NIH3T3 cell line at tested concentrations. The reported IC50 value against NIH3T3 cells was 431.5 µg ml⁻¹ studiesinfungi.org. Negligible cell toxicity (6.06 ± 0.96%) was observed only at a higher concentration of 1000 µg ml⁻¹ studiesinfungi.org. NIH/3T3 cells are a widely recognized mouse embryonic fibroblast cell line, frequently utilized in DNA transfection studies and for the analysis of genetic alterations atcc.orgnih.govsignosisinc.com.
Sedative and Hepatic P4503A Inducing Actions of 3-Methyl-1-pentyn-3-ol (B165628)
3-Methyl-1-pentyn-3-ol, also known by its synonym meparfynol, is recognized for its pharmacological effects, including sedative properties and its capacity to induce hepatic cytochrome P4503A (P4503A) in murine models nih.govsigmaaldrich.comsigmaaldrich.comtandfonline.comresearchgate.net. This induction of P4503A activity has been quantified by measuring ethylmorphine (EM) N-demethylation, a known functional marker for this enzyme system nih.govtandfonline.com. 3-Methyl-1-pentyn-3-ol shares structural similarities with 2-methyl-3-buten-2-ol (B93329), another compound that has demonstrated P4503A induction nih.govtandfonline.com.
Further investigations have included tert-amyl alcohol, a saturated analogue, which was also found to be a moderate inducer of P4503A, comparable to the other tested alcohols nih.govtandfonline.com. The compound's influence on other P450 enzymes was also studied; it acted as a weak to moderate inducer of benzo[a]pyrene (B130552) hydroxylation, an indicator for P4501A activity nih.govtandfonline.com. Regarding aniline (B41778) hydroxylation (a marker for P4502E), 2-methyl-3-buten-2-ol suppressed the activity at lower doses, while 3-methyl-1-pentyn-3-ol showed no effect, and tert-amyl alcohol exhibited moderate inductive properties nih.govtandfonline.com. Clinically, 3-Methyl-1-pentyn-3-ol is classified as a sedative and hypnotic agent haz-map.comnih.gov, and its absorption can lead to Central Nervous System (CNS) disorders, including sedative and hypnotic effects dguv.de.
Environmental Fate and Ecotoxicological Research of 1 Pentyn 3 Ol
Aquatic Toxicity Assessment of 1-Pentyn-3-ol
The aquatic toxicity of this compound has been investigated, particularly concerning its impact on primary producers in aquatic environments.
Research indicates that this compound exhibits significant toxicity towards the green alga Pseudokirchneriella subcapitata. Studies employing a closed-system algal toxicity test, which provides more realistic concentration-response relationships than conventional batch tests, have identified this compound as the most toxic compound among the propargylic alcohols tested. The median effective concentration (EC50) for both final yield and growth rate endpoints was determined to be 0.50 mg/L. lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov
Table 7.1.1: Aquatic Toxicity of this compound on Pseudokirchneriella subcapitata
| Endpoint | EC50 (mg/L) | Reference |
| Final Yield | 0.50 | lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov |
| Growth Rate | 0.50 | lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov |
Based on its EC50 value of 0.50 mg/L, this compound is classified as an "R50" compound. This designation signifies that the substance is "very toxic to aquatic organisms," aligning with European Union criteria for chemicals with EC50/LC50 values below 1 mg/L. lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov Other propargylic alcohols, including 2-decyn-1-ol (B41293), 3-decyn-1-ol, 1-hexyn-3-ol, 3-butyn-2-ol, and 3-hexyne-2,5-diol, were identified as "R51" compounds, meaning they are "toxic to aquatic organisms" with EC50/LC50 values ranging between 1 and 10 mg/L. lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov
Table 7.1.2: Environmental Hazard Classification of Propargylic Alcohols
| Compound Name | Classification | EC50/LC50 Range (mg/L) |
| This compound | R50 | < 1 |
| 2-decyn-1-ol | R51 | 1 - 10 |
| 3-decyn-1-ol | R51 | 1 - 10 |
| 1-hexyn-3-ol | R51 | 1 - 10 |
| 3-butyn-2-ol | R51 | 1 - 10 |
| 3-hexyne-2,5-diol | R51 | 1 - 10 |
Structure-Toxicity Relationships for Propargylic Alcohols
Research has explored the correlation between the chemical structure of propargylic alcohols and their observed toxicity, particularly in aquatic environments. Tertiary propargylic alcohols are generally categorized as nonpolar narcotic chemicals. lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov In contrast, secondary alcohols and primary alcohols with lower molecular weights tend to exhibit toxicity that exceeds baseline narcosis. lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov
For primary propargylic alcohols, toxicity typically increases with longer carbon chains and higher hydrophobicity (log Kow), although exceptions exist, such as 2-propyn-1-ol. researchgate.net Similarly, for tertiary propargylic alcohols, increased hydrophobicity generally correlates with higher toxicity. researchgate.net However, studies focusing on secondary propargylic alcohols have indicated a weaker relationship between toxicity and log Kow. Quantitative Structure-Activity Relationships (QSARs) have been developed based on these findings, enabling the preliminary estimation of toxicity for other propargylic alcohols. lawbc.comachemblock.comresearchgate.netresearchgate.netepa.gov
Environmental Degradation and Persistence Studies
Information regarding the environmental degradation and persistence of this compound is limited in the reviewed literature. Safety Data Sheets (SDS) for the compound explicitly state that "No information available" or "No data available" concerning its persistence and degradability. While some related compounds or broader chemical categories might have associated data (e.g., certain alkylphenols are noted as not readily biodegradable lawbc.com), specific studies detailing the biodegradation pathways, half-life in various environmental compartments (water, soil), or potential for bioaccumulation for this compound were not identified in the search results.
Analytical and Spectroscopic Characterization Techniques in 1 Pentyn 3 Ol Research
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the qualitative and quantitative characterization of chemical mixtures, playing a significant role in research involving 1-Pentyn-3-ol bridgewater.edu. Its applications typically include assessing the purity of synthesized this compound and monitoring the progress and selectivity of chemical reactions in which it participates. While Gas Chromatography (GC) is frequently cited for purity analysis, with this compound commonly reported at purities exceeding 97.0% tcichemicals.comthermofisher.comtcichemicals.com, HPLC offers complementary capabilities for complex mixture separation and reaction kinetics studies bridgewater.edu.
Effective HPLC analysis necessitates careful optimization of chromatographic parameters. This involves selecting appropriate stationary phases, such as C18 columns, and mobile phases, often a mixture of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions, to achieve distinct peaks and adequate retention times for accurate separation bridgewater.edubezmialemscience.org. Advanced HPLC configurations, like HPLC coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS), enable highly sensitive and specific analyses, including the quantification of specific compounds or metabolites nih.gov. For instance, heating the chromatographic column to 60°C has been demonstrated to enhance signal strength and minimize carryover between samples in such sophisticated analytical setups nih.gov.
Data Table 8.2.2: Typical HPLC Applications and Purity Assessment Context
| Technique | Application in this compound Research | Typical Parameters/Findings Context | Reference(s) |
| HPLC | Purity assessment, Reaction monitoring | C18 column, Acetonitrile/water mobile phase, UV detection; Purity >97.0% (GC) | bridgewater.edutcichemicals.comthermofisher.comtcichemicals.combezmialemscience.org |
Note: While GC is commonly used for purity determination, HPLC is a versatile method for analyzing reaction kinetics and complex mixtures.
Advanced Characterization Techniques for Catalysts and Materials
In research contexts where this compound is utilized, particularly in catalytic hydrogenation reactions, advanced characterization techniques are essential for understanding the properties of the catalysts and supporting materials. These methods provide critical insights into pore structure, morphology, crystalline phases, and surface chemistry, all of which are vital for optimizing catalytic performance.
N₂ Adsorption for Pore Structure Analysis
Nitrogen adsorption-desorption isotherms, typically measured at low temperatures (77 K), are a standard methodology for characterizing the pore structure of porous materials, including catalyst supports and heterogeneous catalysts uc.educdut.edu.cnrsc.orgresearchgate.net. This technique allows for the determination of key parameters such as Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. In studies involving synthetic carbons used as catalyst supports in hydrogenation reactions that may utilize this compound derivatives, N₂ adsorption has revealed well-developed hierarchical mesoporous structures rsc.org. For example, tri-modal synthetic carbon was characterized as possessing mesopores of 6.5 nm and 42 nm, contributing to a mesopore volume of 1.57 cm³/g, which exceeded that of bi-modal carbon (1.23 cm³/g) rsc.org. Such pore characteristics are crucial for facilitating reactant diffusion and product egress in catalytic processes.
Data Table 8.3.1: N₂ Adsorption Characterization of Catalyst Supports
| Material Type | Mesopore Size (nm) | Mesopore Volume (cm³/g) | BET Surface Area (m²/g) | Reference(s) |
| Tri-modal synthetic carbon | 6.5 and 42 | 1.57 | Not specified | rsc.org |
| Bi-modal synthetic carbon | Not specified | 1.23 | Not specified | rsc.org |
High-Resolution Transmission Electron Microscopy (HR-TEM)
High-Resolution Transmission Electron Microscopy (HR-TEM) is employed to visualize the morphology, size, and distribution of nanoparticles, particularly those serving as active catalytic components. In catalytic research related to alkynols like this compound, HR-TEM is used to characterize supported metal nanoparticles, such as palladium or rhodium, which are common catalysts for alkyne hydrogenation rsc.orgunipi.it. For instance, HR-TEM analysis of rhodium nanoparticles supported on carbon (Rh/C) prepared via a specific method (MVS) indicated mean particle diameters of 2.4 nm and 2.1 nm, with narrower size distributions compared to commercial samples unipi.it. Similarly, HR-TEM characterization of palladium nanoparticles on synthetic carbons revealed average particle sizes of 5.5 nm for Pd/triC and 9.8 nm for Pd/biC catalysts rsc.org. These nanoscale features are directly correlated with the catalytic activity and selectivity of the materials.
Data Table 8.3.2: HR-TEM Characterization of Supported Nanoparticles
| Catalyst System | Support Type | Mean Particle Diameter (nm) | Particle Size Distribution | Reference(s) |
| Rh/C (MVS) | Carbon | 2.4 | Narrower range | unipi.it |
| Rh/γ-Al₂O₃ (MVS) | γ-Al₂O₃ | 2.1 | Narrower range | unipi.it |
| Pd/triC | Tri-modal carbon | 5.5 | Not specified | rsc.org |
| Pd/biC | Bi-modal carbon | 9.8 | Not specified | rsc.org |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining crystallite sizes in solid materials, including catalysts and their supports adamkewley.com. In research involving catalysts used in reactions with alkynols, PXRD analysis can confirm the crystalline nature of metal nanoparticles or support materials and provide an estimation of their average crystallite size. For example, PXRD analysis of palladium catalysts supported on synthetic carbons has been used to estimate average particle diameters, such as 9.8 nm for a Pd/biC catalyst rsc.org. This information is crucial for correlating structural properties with catalytic performance.
Data Table 8.3.3: PXRD Characterization of Catalysts
| Catalyst System | Support Type | Average Particle Diameter (nm) | Reference(s) |
| Pd/biC | Bi-modal carbon | 9.8 | rsc.org |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical states of the outermost atomic layers of a material brighton-science.comspectroscopyasia.com. In catalytic research, XPS is instrumental in characterizing the surface of catalysts, determining the oxidation states of active metal species, and identifying surface modifications or contaminants rsc.org. For instance, XPS analysis of palladium catalysts on synthetic carbons has been used to examine the Pd 3d spectra rsc.org. The narrow features observed in these peaks indicate that the accessible palladium species primarily exist in a single oxidation state, which is vital for understanding the active form of the catalyst rsc.org. XPS thus elucidates the surface chemistry and electronic properties of catalysts, directly impacting their reactivity.
Data Table 8.3.4: XPS Analysis of Catalyst Surface
| Catalyst System | Analyzed Element/Spectra | Key Finding | Reference(s) |
| Pd/Carbon | Pd 3d spectra | Narrow peak features suggest accessible Pd species possess mainly one oxidation state. | rsc.org |
Compound List:
this compound
Future Research Directions and Emerging Trends for 1 Pentyn 3 Ol
Exploration of Novel Synthetic Routes
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. For 1-pentyn-3-ol, which contains a stereocenter at the carbinol carbon, future research is heavily geared towards the development of efficient and highly selective asymmetric synthetic routes. The ability to produce specific enantiomers of this compound and its derivatives is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Key emerging trends in the synthesis of chiral propargylic alcohols like this compound include:
Asymmetric Alkynylation of Aldehydes: This is one of the most direct methods for synthesizing chiral secondary propargylic alcohols. nih.govorganic-chemistry.org Future research will likely focus on developing novel chiral ligands and catalysts that can facilitate the addition of an ethynyl (B1212043) group to propanal with high enantioselectivity. nih.gov The goal is to create systems that are not only highly selective but also robust, cost-effective, and suitable for large-scale industrial production. organic-chemistry.org
Enantioselective Reduction of Ynones: Another significant approach involves the asymmetric reduction of the corresponding ketone, 1-pentyn-3-one. nih.gov Research in this area is directed at discovering new chiral reducing agents and catalytic systems that can achieve high yields and excellent enantiomeric excess.
Kinetic Resolution: For racemic mixtures of this compound, kinetic resolution presents a viable strategy for separating the enantiomers. This involves using a chiral catalyst or enzyme that reacts preferentially with one enantiomer, allowing the other to be isolated in high purity.
These novel synthetic strategies aim to provide more efficient and sustainable pathways to enantiomerically pure this compound, opening doors for its application in stereospecific synthesis and the development of new chiral drugs.
Development of Advanced Catalytic Systems
The reactivity of both the alkyne and alcohol functionalities in this compound can be precisely controlled and manipulated using advanced catalytic systems. The development of new catalysts is a major driving force in expanding the synthetic utility of this compound.
Future research in this domain is expected to concentrate on several key areas:
Transition Metal Catalysis: A wide array of transition metals, including palladium, ruthenium, gold, and iridium, have been shown to catalyze reactions involving propargylic alcohols. acs.orgresearchgate.netnih.govfrontiersin.orgmdpi.com The focus is on designing catalysts that can selectively activate either the C-O bond of the alcohol or the C≡C triple bond, leading to a diverse range of chemical transformations such as substitutions, additions, and cyclizations. researchgate.net For instance, palladium catalysts have been investigated for their ability to promote the semi-hydrogenation of alkynols to alkenols, a critical transformation in the synthesis of fine chemicals and pharmaceuticals. nih.gov
Bimetallic Catalysis: The use of bimetallic catalytic systems, such as Pd-Sn or Ir-Sn, is an emerging trend. nih.gov These systems can offer synergistic effects, leading to enhanced reactivity and selectivity that cannot be achieved with single-metal catalysts.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research will likely explore the use of enzymes for the stereoselective synthesis and transformation of this compound. Biocatalysis offers the advantages of mild reaction conditions, high selectivity, and reduced environmental impact. mt.com
The following table summarizes some of the advanced catalytic systems being explored for reactions involving propargylic alcohols, which are applicable to this compound.
| Catalyst Type | Metal/Ligand System | Application | Potential Advantage |
|---|---|---|---|
| Asymmetric Alkynylation | Zn(OTf)₂ / (+)-N-Methylephedrine | Synthesis of chiral propargylic alcohols | High enantioselectivity, commercially available ligand |
| Propargylic Substitution | Thiolate-bridged diruthenium complexes | Asymmetric substitution reactions | Control over stereoselectivity |
| Semi-Hydrogenation | Palladium with interstitial p-block atoms | Selective conversion of alkynes to alkenes | Breaks scaling relationships, improving selectivity and conversion |
| Cyclization Reactions | Gold(I) complexes | Synthesis of heterocyclic compounds | Mild reaction conditions, high efficiency |
Investigations into New Biomedical Applications
Propargyl alcohols and their derivatives are recognized as important synthons in medicinal chemistry. researchgate.net The unique structural and electronic properties of the alkyne group make it a valuable component in the design of new therapeutic agents. Research is increasingly focused on leveraging this compound as a scaffold to create novel molecules with potential biomedical applications.
Emerging trends in this area include:
Synthesis of Bioactive Heterocycles: The alkyne functionality of this compound is a versatile handle for constructing a variety of heterocyclic compounds, many of which form the core of existing drugs. researchgate.net Future research will explore new cyclization strategies to synthesize novel pyrazoles, imidazoles, and other heterocycles with potential pharmacological activity. researchgate.netnih.gov
Development of Enzyme Inhibitors: The propargyl group can act as a key pharmacophore in the design of enzyme inhibitors. For example, derivatives of propargylic alcohols are being investigated as potential inhibitors for a range of enzymes implicated in various diseases.
Click Chemistry Applications: The terminal alkyne in this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful reaction allows for the efficient and specific conjugation of this compound derivatives to other molecules, such as biomolecules or drug delivery systems.
The versatility of this compound as a building block provides a rich platform for the discovery of new drug candidates and biomedical tools.
Environmental Remediation and Sustainable Chemistry Initiatives
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on sustainable practices and environmental applications. mt.com This includes both the development of greener synthetic routes for the compound itself and the utilization of this compound and its derivatives in environmental remediation technologies.
Key trends in this area include:
Green Synthesis Routes: Research is being directed towards the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes for the synthesis of this compound. nih.govmdpi.com The exploration of biocatalysis and the use of plant-based extracts as reducing agents are promising avenues in this regard. nih.govnih.gov
Corrosion Inhibition: Acetylenic alcohols have been identified as effective corrosion inhibitors for metals in acidic environments. fcad.comresearchgate.net Future studies will likely focus on optimizing the performance of this compound and its derivatives as corrosion inhibitors for various industrial applications, providing a more environmentally friendly alternative to traditional toxic inhibitors. researchgate.net The mechanism of inhibition is believed to involve the adsorption of the alcohol onto the metal surface, forming a protective layer.
Synthesis of Environmentally Friendly Agrochemicals: The structural motifs accessible from this compound could be incorporated into the design of new agrochemicals with improved efficacy and reduced environmental persistence. basf.com
Computational Design and Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer a powerful approach to understanding its reactivity and guiding the development of new catalysts and applications.
Future research in this area will likely involve:
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of reactions involving this compound. acs.orgfrontiersin.orgresearchgate.netosi.lv By mapping out the energy profiles of different reaction pathways, researchers can gain insights into the factors that control reactivity and selectivity. acs.orgfrontiersin.org
Catalyst Design: Computational modeling can be used to design new catalysts with enhanced performance. By simulating the interaction between this compound and a catalyst, it is possible to predict which catalyst structures will be most effective for a desired transformation.
Prediction of Properties: Computational methods can be used to predict the physical, chemical, and biological properties of novel derivatives of this compound before they are synthesized in the lab. This can help to prioritize synthetic targets and accelerate the discovery process.
Recent DFT studies on related propargylic alcohols have already demonstrated the power of this approach in understanding stereoselectivity in catalytic reactions, providing a strong foundation for future computational work on this compound. acs.org
Q & A
Q. What are the standard laboratory synthesis routes for 1-Pentyn-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic addition of sodium acetylide to propanal (aldehyde), followed by acid quenching. This method achieves yields up to 89% under controlled anhydrous conditions . Alternative routes include metal-catalyzed coupling reactions, such as Pd-mediated Suzuki couplings, which require ligands like LB-Phos to stabilize intermediates . Variations in solvent polarity (e.g., ionic liquids) and temperature can optimize regioselectivity and minimize side reactions .
Q. How is this compound characterized to confirm structural identity and purity?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to verify alkyne ( ~70-100 ppm) and alcohol ( ~1-5 ppm for -OH) signals.
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., 84.1164 g/mol for CHO) and fragmentation patterns .
- Infrared Spectroscopy : Peaks at ~3300 cm (terminal alkyne C-H stretch) and ~3600 cm (O-H stretch) .
Purity is assessed via GC-MS or HPLC with reference standards .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
Advanced Research Questions
Q. How do stereochemical configurations (e.g., (R)- or (S)-enantiomers) impact the reactivity of this compound derivatives?
- Methodological Answer : Enantiomeric purity is critical in asymmetric synthesis. For example, (R)-1-phenyl-1-pentyn-3-ol exhibits distinct regio/stereoselectivity in hydration reactions compared to its (S)-counterpart due to chiral center-induced electronic effects . Deracemization strategies, such as whole-cell biocatalysis, can enhance enantiomeric excess (ee) by selectively resolving racemic mixtures . Chiral HPLC or polarimetry is used to monitor ee .
Q. What mechanistic insights explain this compound’s role in transition-metal-catalyzed C-C bond formation?
- Methodological Answer : this compound acts as a propargyl alcohol precursor in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), where its hydroxyl group stabilizes metal intermediates (e.g., Pd/Pd cycles) via coordination . In Fe(CO) systems, it undergoes carbon-carbon bond cleavage to form acetylide complexes, enabling heterometallic cluster synthesis . Kinetic studies (e.g., in situ FTIR) track intermediate formation under varying CO pressures .
Q. How does this compound participate in hydrogenation reactions, and what factors govern selectivity?
- Methodological Answer : Selective hydrogenation of the alkyne group to cis-alkenes is achieved using Lindlar catalysts (Pd/CaCO with quinoline poisoning), while Na/NH yields trans-alkenes . Competing alcohol oxidation is mitigated by protecting groups (e.g., silylation). Continuous-flow reactors improve selectivity by enhancing mass transfer and reducing over-hydrogenation .
Q. What strategies address contradictions in reported reaction outcomes for this compound derivatives?
- Methodological Answer : Discrepancies in regioselectivity (e.g., hydration vs. cyclization) often arise from solvent polarity or catalyst choice. For example:
- Hydration : Polar solvents (HO/THF) favor Markovnikov addition to alkynes, while nonpolar solvents promote competing cyclization .
- Ligand Effects : Bulky ligands (e.g., PPh) in Rh-catalyzed annulations suppress side reactions, enabling [4+3] cycloadditions with pyrazolidinones .
Computational modeling (DFT) reconciles experimental data by identifying transition-state energetics .
Methodological Best Practices
Q. How can researchers optimize the synthesis of chiral this compound derivatives for pharmaceutical applications?
- Methodological Answer :
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% ee .
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce asymmetry during propargylation .
- Continuous Flow : Enhances reproducibility and scalability while minimizing racemization .
Q. What analytical techniques resolve structural ambiguities in this compound-based polymers?
- Methodological Answer :
- MALDI-TOF MS : Determines polymer molecular weight distribution and end-group fidelity.
- X-ray Crystallography : Resolves solid-state conformation of monomeric units in coordination polymers .
- Rheometry : Correlates branching (from alkyne cyclotrimerization) with viscoelastic properties .
Safety and Handling
Q. What precautions are essential when handling this compound in catalytic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
